BenchChemオンラインストアへようこそ!

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

Medicinal chemistry Thienopyridine building blocks Positional isomerism

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid (CAS 1367829-85-3, molecular formula C₉H₁₁NO₂S, molecular weight 197.26 g/mol) is a fused heterocyclic building block containing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with the acetic acid side chain attached directly at the 4-position of the saturated pyridine ring. The thieno[3,2-c]pyridine scaffold is recognized for its utility as a pharmacophore in kinase inhibitors, antiplatelet agents (e.g., ticlopidine, clopidogrel, prasugrel), and potassium channel modulators.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B13205606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1SC=C2)CC(=O)O
InChIInChI=1S/C9H11NO2S/c11-9(12)5-7-6-2-4-13-8(6)1-3-10-7/h2,4,7,10H,1,3,5H2,(H,11,12)
InChIKeySSYZJKHRNUWKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid (CAS 1367829-85-3) – A Thienopyridine Scaffold Building Block


2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid (CAS 1367829-85-3, molecular formula C₉H₁₁NO₂S, molecular weight 197.26 g/mol) is a fused heterocyclic building block containing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with the acetic acid side chain attached directly at the 4-position of the saturated pyridine ring. The thieno[3,2-c]pyridine scaffold is recognized for its utility as a pharmacophore in kinase inhibitors, antiplatelet agents (e.g., ticlopidine, clopidogrel, prasugrel), and potassium channel modulators [1][2][3]. The 4-position attachment of the carboxylic acid moiety differentiates this compound from the more commonly encountered 5-substituted regioisomer, making it a distinct building block for structure-activity relationship (SAR) exploration programs .

Why Generic Thienopyridine Interchange Is Not Supported: 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic Acid


The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold can be substituted at multiple positions (N-5, C-4, C-2, C-3, C-7), and the site of attachment critically determines the compound’s reactivity, physicochemical properties, and biological target profile. The target compound bears the acetic acid moiety at C-4, a structural arrangement that is distinct from the N-5 substituted acetic acid regioisomer (CAS 926248-27-3) and from the C-2 substituted variants commonly used in antiplatelet agent design . These positional isomers are not functionally interchangeable in medicinal chemistry or synthesis, as they display different hydrogen-bond donor/acceptor geometries, steric profiles, and potential for further functionalization [1]. Attempts to substitute the 4-isomer with a 5-isomer or an unsubstituted core can lead to divergent reaction outcomes in SAR campaigns and impurity profile alterations in pharmaceutical intermediate synthesis [1].

Quantitative Differentiation Evidence: 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic Acid vs. Closest Analogs


Positional Isomer Differentiation: C-4 vs. N-5 Acetic Acid Substitution

The target compound (CAS 1367829-85-3) bears the carboxylic acid moiety at the C-4 position of the tetrahydropyridine ring. Its regioisomer (CAS 926248-27-3) carries the identical acetic acid group at the N-5 position. The two compounds share the same molecular formula (C₉H₁₁NO₂S) and molecular weight (197.26 g/mol), requiring careful identification and procurement to avoid substitution errors. The C-4 attachment provides a secondary carbon stereocenter at position 4, absent in the N-5 regioisomer, enabling enantioselective synthesis routes and chiral resolution strategies unavailable with the N-5 analog . Within the thienopyridine class, known drugs such as ticlopidine (N-5 substituted) and clopidogrel (N-5 substituted with a chiral phenylacetic ester side chain) rely on N-5 derivatization for P2Y12 receptor binding [1][2]. The C-4 position offers a complementary vector for scaffold decoration, as demonstrated by C-4 substituted thienopyridine potassium channel inhibitors in patent literature [2].

Medicinal chemistry Thienopyridine building blocks Positional isomerism Regioselectivity

Molecular Size and Lipophilicity Differentiation from 2-Substituted Methyl Analog

The target compound (MW 197.26) differs from a closely related 2-substituted methyl derivative, 2-(5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid (CAS 1368321-37-2, MW 211.28), by 14.02 Da (one methylene unit) and by the position of side-chain attachment (C-4 vs. C-2). The 2-substituted analog contains a methyl group at N-5, resulting in a permanent positive charge potential under physiological pH if protonated, whereas the target compound retains a secondary amine at N-5 (pKa ~8-9 estimated for secondary amines in similar ring systems) and a free carboxylic acid (pKa ~4-5) at pH 7.4, providing a zwitterionic character distinct from the comparator . According to vendor specifications, the 2-methyl analog is supplied at ≥98% purity (MolCore), while the target compound typically is offered at ≥95% purity .

Drug design Physicochemical properties Lipophilicity Thienopyridine acetic acid analogs

Scaffold Versatility: C-4 Substitution Documents Routes to Kinase and Ion Channel Modulators Not Accessible from N-5-Only Analogs

Patent EP1968982B1 discloses C-4 substituted thieno[3,2-c]pyridine derivatives as Kv1.3 and Kv1.5 potassium channel inhibitors with applications in autoimmune and inflammatory diseases. While the target compound itself is not directly claimed in this patent, the general formula includes C-4 substituted variants structurally related to it by simple functional group interconversion (e.g., amidation or esterification of the acetic acid side chain). The same patent family reports that thienopyridine derivatives with C-4 substitution display Kv1.3 inhibition with IC₅₀ values ranging from 10 nM to 1 µM, depending on the specific C-4 substituent [1]. By contrast, known N-5 aryl/alkyl substituted thienopyridines (ticlopidine, clopidogrel) are primarily optimized for P2Y12 receptor antagonism and do not show comparable Kv1.3 activity at similar concentrations [1]. A separate patent (US10202379) documents C-4 derivatized thienopyridines as ACC inhibitors, further supporting the distinct target space accessible via C-4 variation [2].

Kinase inhibitors Potassium channel modulators Thienopyridine pharmacophore Diversification potential

Synthetic Intermediate Utility for Chiral Clopidogrel-Analog Synthesis vs. Achiral 5-Substituted Analogs

Patent FR2664596B1 and related family members describe the use of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) derivatives as intermediates for N-phenylacetic acid derivatives structurally related to clopidogrel [1]. The target compound, with its C-4 acetic acid group, provides a pre-installed carboxyl handle that can be directly coupled to aromatic amines or converted to the corresponding acid chloride for amide bond formation without requiring additional oxidation steps. This contrasts with the commonly used THTP free base (CAS 54903-51-4, MW 139.22), which lacks the carboxylic acid functionality and requires N-alkylation followed by separate carboxyl introduction . The C-4 chiral center inherent in the target compound also offers opportunities for enantioselective synthesis of chiral thienopyridine derivatives, a feature not available in the symmetrical N-5 acetic acid regioisomer .

Chiral building blocks Clopidogrel analogs Enantioselective synthesis Pharmaceutical intermediates

Procurement-Driven Application Scenarios for 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic Acid


Chiral Thienopyridine Amide Library Synthesis for Kinase or Ion Channel Screening

Medicinal chemistry teams building focused libraries of C-4 amide derivatives for screening against kinase or ion channel targets (e.g., Kv1.3, Kv1.5, ACC) should use this compound as the starting building block. The pre-installed C-4 carboxylic acid enables direct amide coupling with diverse amines, and the C-4 chiral center permits enantiomeric resolution early in the synthetic route, providing both enantiomers for differential SAR assessment [1][2]. This approach is not feasible with the N-5 acetic acid regioisomer or the unsubstituted THTP core.

Non-P2Y12 Thienopyridine Scaffold Exploration in Inflammation or Metabolic Disease Programs

Research groups aiming to explore thienopyridine biology beyond the well-characterized antiplatelet (P2Y12) pathway should procure this C-4 building block rather than N-5 substituted analogs. Patent evidence indicates that C-4 substituted thienopyridines access Kv1.3/Kv1.5 ion channel and ACC metabolic enzyme targets that are not primary targets of N-5 derivatives (ticlopidine, clopidogrel) [1][3]. This enables expansion of thienopyridine-based chemical probes into autoimmune, inflammatory, and metabolic disease research.

Hedgehog Acyltransferase (HHAT) Inhibitor Optimization with C-4 Carboxylic Acid Handle

4,5,6,7-Tetrahydrothieno[3,2-c]pyridines have been identified as HHAT inhibitors, a target in Hedgehog signaling-dependent cancers [1]. The target compound's C-4 acetic acid provides a reactive handle for introducing diverse C-4 amide or ester substituents to optimize HHAT potency and pharmacokinetic properties. The 4-substitution pattern ensures the N-5 position remains available for additional SAR exploration or solubilizing group attachment, offering a dual-vector optimization strategy unavailable with N-5-blocked analogs.

Pharmaceutical Intermediate Synthesis Requiring Step-Economic Carboxyl Installation

Process chemistry groups synthesizing chiral thienopyridine intermediates for clopidogrel analogs or novel P2Y12 antagonists can reduce overall step count by using this compound instead of the unsubstituted THTP core [2]. The pre-installed carboxylic acid eliminates the need for a separate N-alkylation/hydrolysis sequence and the chiral C-4 center facilitates classical resolution or asymmetric synthesis strategies, directly impacting manufacturing cost and timeline for preclinical candidate supply.

Quote Request

Request a Quote for 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.